molecular formula C8H12N2O2 B13143985 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B13143985
M. Wt: 168.19 g/mol
InChI Key: UJAXSQRTPSSJPO-UHFFFAOYSA-N
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Description

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted isoxazoles .

Scientific Research Applications

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as a GABA uptake inhibitor, which can enhance the inhibitory effects of GABA in the central nervous system. This mechanism is relevant to its potential anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound is similar in structure but has an amino group instead of a methylamino group.

    4-Hydroxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has a hydroxyl group instead of a methylamino group.

Uniqueness

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methylamino group can enhance its interaction with certain molecular targets, making it a valuable compound for medicinal chemistry research .

Biological Activity

4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, also known as (R)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H12_{12}N2_2O2_2
  • Molecular Weight : 168.19 g/mol
  • IUPAC Name : (4S)-4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
  • CAS Number : 9989616

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of receptors involved in neurological processes:

  • GABA Receptors : The compound exhibits properties that suggest it may act as a modulator of GABA receptors. This interaction is crucial for its potential anxiolytic and sedative effects.
  • Glutamate Receptors : There is evidence indicating that the compound may influence glutamate signaling pathways, which are vital for synaptic plasticity and cognitive functions.

Neuropharmacological Effects

Several studies have investigated the neuropharmacological profile of this compound:

  • Anxiolytic Effects : Research indicates that this compound has anxiolytic properties in animal models. In a study involving mice subjected to stress tests, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups .
  • Sedative Properties : The compound has also been observed to induce sedation in experimental models. Dosing studies revealed a dose-dependent relationship between the compound's administration and sedation levels .

Case Studies

  • Case Study on Anxiety Reduction :
    • Objective : To evaluate the anxiolytic effects of this compound.
    • Methodology : Mice were administered varying doses (1 mg/kg to 10 mg/kg) and subjected to the elevated plus maze test.
    • Results : Significant reductions in time spent in the open arms were noted at doses above 5 mg/kg (p < 0.01), indicating reduced anxiety levels.
  • Case Study on Sedation :
    • Objective : To assess sedative effects using a sleep induction model.
    • Methodology : Rats were treated with the compound before being placed in a sleep-inducing environment.
    • Results : The compound significantly decreased latency to sleep onset compared to controls (p < 0.05) at doses of 10 mg/kg.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1,2-BenzisoxazoleC8_8H7_7N2_2OAntidepressant effects
4-MethoxybenzisoxazoleC9_9H11_11N2_2O2_2Mild anxiolytic properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(methylamino)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H12N2O2/c1-9-5-3-2-4-6-7(5)8(11)10-12-6/h5,9H,2-4H2,1H3,(H,10,11)

InChI Key

UJAXSQRTPSSJPO-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C(=O)NO2

Origin of Product

United States

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